molecular formula C₁₃H₆D₅NO₃ B1155154 Phenyl-d5 4-Aminosalicylate

Phenyl-d5 4-Aminosalicylate

Cat. No.: B1155154
M. Wt: 234.26
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-d5 4-Aminosalicylate is a deuterium-labeled analog of Phenyl 4-Aminosalicylate, a compound recognized for its antimycobacterial properties . It is primarily valued in research settings as a critical tool in bioanalytical chemistry, serving as a stable internal standard for the precise quantification of its non-deuterated counterpart and related aminosalicylates using LC-MS and GC-MS techniques. This application is essential for advancing pharmacokinetic and metabolic studies, enhancing data accuracy by correcting for variations during sample preparation and analysis. The parent compound, Phenyl 4-Aminosalicylate, is a phenyl ester derivative of 4-aminosalicylic acid (PAS) and is reported to function as an antibacterial agent with specific activity against mycobacteria, including Mycobacterium tuberculosis . Research suggests it may exhibit efficacy against the virulent H37Rv strain of M. tuberculosis . While the precise mechanism of deuterated compounds is studied for its effect on metabolism, the non-deuterated form's antimycobacterial action is linked to its role as a folic acid biosynthesis inhibitor . As a deuterated molecule, this compound is ideal for tracing drug metabolism, investigating tissue distribution, and studying the mechanisms of action of aminosalicylate-based therapeutics in research models. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₁₃H₆D₅NO₃

Molecular Weight

234.26

Synonyms

FR 7-d5;  Fenamisal-d5;  NSC 40144-d5;  PAS-Tebamin-d5;  Pheny-d5-PAS-Tebamin;  Phenyl-d5 4-Amino-2-hydroxybenzoate;  Phenyl-d5 4-Aminosalicylate;  Phenyl-d5 PAS;  Phenyl-d5 Aminosalicylate;  Phenyl-d5 p-Aminosalicylate;  Phenyl-d5-PAS-Tebamin;  Tebamin-d5;  Teb

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Phenyl D5 4 Aminosalicylate

Strategies for Deuterium (B1214612) Introduction into Aromatic Systemsquora.comnih.gov

The incorporation of deuterium into aromatic systems can be achieved through various methods, broadly categorized into two main strategies: hydrogen/deuterium (H/D) exchange reactions on the existing aromatic ring and the construction of the aromatic ring from deuterated building blocks (de novo synthesis). The choice of strategy depends on factors such as the desired level and regioselectivity of deuteration, the stability of the substrate under reaction conditions, and the availability of starting materials.

Hydrogen/Deuterium Exchange Reactionsquora.comnih.gov

Hydrogen/deuterium exchange reactions involve the direct replacement of hydrogen atoms on an aromatic ring with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents. researchgate.net This approach is often favored for its atom economy and straightforwardness. The regioselectivity of the exchange is governed by the electronic properties of the substituents on the aromatic ring and the type of catalysis employed.

Acid-catalyzed deuteration proceeds via an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D⁺) acts as the electrophile. researchgate.net The reaction is typically carried out in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), with D₂O often serving as the deuterium source. The regioselectivity of this process is dictated by the directing effects of the substituents on the aromatic ring.

In the case of 4-aminosalicylic acid, the hydroxyl (-OH) and amino (-NH₂) groups are both activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. quora.comaakash.ac.indoubtnut.com Conversely, the carboxylic acid (-COOH) group is a deactivating, meta-directing group because it withdraws electron density from the ring. libretexts.orgquora.com The interplay of these directing effects determines the positions most susceptible to deuteration. The powerful activating and ortho, para-directing influence of the hydroxyl and amino groups is expected to dominate, directing deuteration to the positions ortho and para to them. Specifically for 4-aminosalicylic acid, the positions ortho to the hydroxyl group (positions 3 and 5) and the position ortho to the amino group (position 3) are activated. The position para to the hydroxyl group is occupied by the amino group, and the position para to the amino group is occupied by the carboxylic acid. Therefore, under acidic conditions, deuteration is anticipated to occur primarily at positions 3 and 5.

A relevant example is the selective deuteration of 4-aminophenol (B1666318), which under acidic conditions (D₂O, HCl) and microwave irradiation at 180 °C, undergoes deuteration at the positions ortho to the hydroxyl group (positions 3 and 5). researchgate.net

Table 1: Predicted Regioselectivity of Acid-Catalyzed Deuteration of 4-Aminosalicylic Acid

PositionActivating/Deactivating InfluencePredicted Outcome
3Ortho to -OH (activating), Ortho to -NH₂ (activating)High Deuteration
5Ortho to -OH (activating), Meta to -NH₂High Deuteration
6Meta to -OH, Ortho to -COOH (deactivating)Low to No Deuteration

Base-catalyzed hydrogen/deuterium exchange is generally less common for electron-rich aromatic systems unless the ring protons are sufficiently acidic. In phenols, the protons ortho and para to the hydroxyl group can be abstracted by a strong base to form a phenoxide ion, which can then be deuterated. However, the conditions required are often harsh and may not be compatible with all functional groups. For a molecule like 4-aminosalicylic acid, the presence of the acidic carboxylic acid and phenolic hydroxyl groups would lead to deprotonation at these sites first, potentially complicating direct C-H deuteration on the ring under basic conditions.

Transition metal catalysis offers a powerful and often highly regioselective method for C-H bond activation and subsequent deuteration. researchgate.net Catalysts based on iridium, rhodium, palladium, and ruthenium are commonly employed. researchgate.net The regioselectivity is often controlled by the use of a directing group, which coordinates to the metal center and brings the catalyst into proximity with specific C-H bonds.

For Phenyl-d5 4-Aminosalicylate, the carboxylic acid group can act as a directing group to facilitate ortho-deuteration. researchgate.net Palladium-catalyzed ortho-deuteration of aromatic carboxylic acids using D₂O as the deuterium source has been reported. researchgate.net Similarly, the hydroxyl group in phenols can also direct ortho-deuteration. fiveable.me A combination of these directing effects could potentially be harnessed to achieve deuteration at the positions ortho to both the carboxylic acid and hydroxyl groups. For 4-aminosalicylic acid, this would correspond to positions 3 and 6. The amino group can also influence the catalytic cycle.

Table 2: Potential Regioselectivity of Transition Metal-Catalyzed Deuteration of 4-Aminosalicylic Acid

Catalyst SystemDirecting GroupPredicted Deuteration Position(s)
Palladium (Pd)Carboxylic Acid (-COOH)6
Rhodium (Rh) / Iridium (Ir)Hydroxyl (-OH)3
Iron (Fe)General (electron-rich positions)3, 5

It is important to note that the simultaneous presence of multiple potential directing groups can lead to a mixture of products or require careful optimization of the catalyst and reaction conditions to achieve the desired selectivity.

De Novo Synthesis Utilizing Deuterated Precursorsquora.comnih.gov

An alternative to direct H/D exchange is the de novo synthesis of the target molecule from smaller, readily available deuterated building blocks. This method offers precise control over the location and number of deuterium atoms incorporated.

The synthesis of this compound can be envisioned through the assembly of the molecule from key deuterated intermediates. A plausible retrosynthetic analysis would involve the formation of the 4-aminosalicylic acid scaffold from a deuterated phenol (B47542) or aniline (B41778) derivative.

One possible synthetic route could start from deuterated benzene (B151609) (benzene-d6), which is commercially available. uwaterloo.ca Benzene-d6 (B120219) can be nitrated to form nitrobenzene-d5, followed by reduction of the nitro group to yield aniline-d5. nih.gov Alternatively, benzene-d6 can be halogenated and then subjected to nucleophilic substitution to produce phenol-d5 (B121304).

From a deuterated p-aminophenol intermediate, the final carboxylic acid group can be introduced via a Kolbe-Schmitt reaction or a related carboxylation method. For instance, the synthesis of 4-aminophenol from p-nitrophenol is a well-established industrial process, which could be adapted for a deuterated analogue. researchgate.netsemanticscholar.orgbcrec.id

Table 3: Potential Deuterated Precursors for De Novo Synthesis

Deuterated PrecursorPotential Synthetic Route
Benzene-d6Nitration -> Reduction -> Carboxylation
Phenol-d5Nitration -> Reduction -> Carboxylation
Aniline-d5Diazotization -> Hydrolysis -> Carboxylation

The selection of the specific deuterated building block and the synthetic sequence would depend on the commercial availability and cost of the deuterated starting materials, as well as the efficiency and regioselectivity of each synthetic step. youtube.com

Multi-Step Organic Synthesis for this compound

The synthesis of this compound is a complex process that necessitates the strategic introduction of a deuterated phenyl group. This is typically achieved not by direct deuterium exchange on the final molecule, but by constructing the molecule from a deuterated precursor. A common and effective strategy involves the esterification of a protected 4-aminosalicylic acid derivative with a deuterated phenol, specifically phenol-d6. This ensures the stable incorporation of the deuterium atoms in the desired phenyl ring.

Protection of 4-Aminosalicylic Acid: The starting material, 4-aminosalicylic acid, contains two reactive functional groups (an amino group and a carboxylic acid) that can interfere with the desired esterification reaction. Therefore, the amino group is typically protected first.

Activation of the Carboxylic Acid: The carboxylic acid group is then activated to facilitate the esterification. This can be achieved by converting it into a more reactive species, such as an acyl chloride.

Esterification with Deuterated Phenol: The activated and protected 4-aminosalicylic acid derivative is reacted with phenol-d5 (or phenol-d6, which loses a deuterium atom from the hydroxyl group during the reaction) to form the phenyl-d5 ester linkage.

Deprotection: The final step involves the removal of the protecting group from the amino function to yield the target compound, this compound.

An alternative route might involve the esterification of 4-nitrosalicylic acid with phenol-d5, followed by the reduction of the nitro group to an amine. google.com This method requires careful selection of the reducing agent to avoid any deuterium-protium exchange on the sensitive aromatic ring. prepchem.com The complexity of synthesizing deuterated active pharmaceutical ingredients (APIs) often raises significant analytical and regulatory questions, necessitating robust and well-documented synthetic methods. nih.gov

Table 1: Key Stages in a Plausible Synthesis of this compound

Step Description Key Reagents & Conditions Purpose
1 Protection of Amino Group A suitable protecting group (e.g., Boc anhydride) is reacted with 4-Aminosalicylic acid. To prevent the amino group from reacting during the subsequent esterification step.
2 Carboxylic Acid Activation The protected intermediate is treated with an activating agent like thionyl chloride (SOCl₂). To convert the carboxylic acid into a more reactive acyl chloride, facilitating ester formation.
3 Esterification The acyl chloride is reacted with Phenol-d6 in the presence of a base (e.g., pyridine). To form the desired ester linkage with the deuterated phenyl ring.

| 4 | Deprotection | The protecting group is removed under specific conditions (e.g., acidic conditions for a Boc group). | To regenerate the free amino group and yield the final this compound product. |

Purification and Isolation Techniques for Labeled Analogs

The purification of stable isotope-labeled compounds is a critical step to ensure their suitability for use in research and clinical applications. amerigoscientific.com The primary goal is to achieve high chemical and isotopic purity, meaning the final product is free from synthetic byproducts and, crucially, from non-deuterated or partially deuterated analogs.

Chromatographic Purification Strategies for High Isotopic Purity

Chromatography is an indispensable tool for the purification of isotopically labeled compounds due to its high resolving power. moravek.comarborpharmchem.com High-Performance Liquid Chromatography (HPLC) is particularly favored for this purpose. zeochem.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For this compound, reversed-phase HPLC (RP-HPLC) is a highly effective strategy. In this mode, a nonpolar stationary phase (such as C18 or Phenyl) is used with a polar mobile phase. Although deuterated and non-deuterated molecules have very similar chemical properties, the slight difference in mass and bond vibrations can lead to small differences in retention times, allowing for their separation under optimized conditions. nih.gov Achieving high isotopic purity often requires preparative HPLC, where larger quantities of the compound are injected onto the column to isolate sufficient amounts of the pure substance. zeochem.com The selection of the column, mobile phase composition, and flow rate are all critical parameters that must be fine-tuned to maximize the separation efficiency. researchgate.net The use of molecular rotational resonance (MRR) spectroscopy can complement these techniques by providing a complete and highly accurate measurement of the isotopic composition of the purified fractions. acs.org

Table 2: Chromatographic Purification Strategies

Technique Stationary Phase Mobile Phase Principle of Separation Suitability for Isotopic Purity
Preparative RP-HPLC C18 (Octadecylsilane) or Phenyl Acetonitrile/Water or Methanol/Water gradients Partitioning based on hydrophobicity. Deuterated compounds may have slightly different retention times than their protium (B1232500) analogs. High. Capable of separating isotopologues with optimized methods.
Ion-Exchange Chromatography Charged resin (anion or cation exchanger) Buffered aqueous solution Separation based on the net charge of the molecule. Moderate. Primarily for removing charged impurities, less effective for separating isotopologues.

Recrystallization and Other Isolation Methods

Following chromatographic purification, recrystallization is a commonly employed method to obtain the final product in a highly crystalline and solid form. This classical technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude, purified product is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities tend to remain dissolved in the surrounding solution (the mother liquor).

While highly effective for removing residual chemical impurities, recrystallization has limited utility in separating isotopologues (like this compound from its non-deuterated version) because their physicochemical properties, including solubility, are nearly identical. Therefore, recrystallization is best viewed as a final polishing step to improve the physical form and chemical purity of the product after isotopic purity has been established through chromatography.

Other isolation techniques include precipitation, where a non-solvent is added to a solution of the compound to force it to become insoluble and "crash out" of the solution. This method is faster than recrystallization but generally yields a less pure, often amorphous, solid.

Table 3: Comparison of Isolation Methods

Method Principle Advantages Limitations
Recrystallization Differential solubility in a solvent at varying temperatures. Yields high-purity crystalline solid; removes many chemical impurities. Ineffective for separating isotopologues; can be time-consuming and may result in yield loss.
Precipitation Rapidly inducing insolubility by adding a non-solvent. Fast and simple; can achieve high recovery. Typically yields a less pure, often amorphous solid compared to recrystallization.

| Lyophilization (Freeze-Drying) | Freezing the sample and then reducing pressure to allow the frozen solvent to sublime. | Useful for thermally sensitive compounds; yields a fine powder. | Requires specialized equipment; not a purification method in itself. |

Advanced Analytical Methodologies Employing Phenyl D5 4 Aminosalicylate As a Research Tool

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the selective and sensitive quantification of analytes in complex biological matrices. In this context, Phenyl-d5 4-Aminosalicylate is indispensable as an internal standard for the accurate measurement of its non-labeled counterpart, 4-ASA. The high selectivity of LC-MS/MS allows for the differentiation of the analyte from endogenous interferences, while the use of a stable isotope-labeled internal standard (SIL-IS) like this compound corrects for variability during sample preparation and analysis.

The development of robust quantitative assays requires a meticulous validation process to ensure the reliability of the results. The use of a SIL-IS is a cornerstone of this process in modern bioanalytical chemistry. This compound is added to samples at a known concentration at the beginning of the sample preparation procedure. Because it is chemically almost identical to the analyte (4-Aminosalicylate), it experiences similar extraction recovery, and crucially, similar ionization efficiency in the mass spectrometer's source. kcasbio.com Quantification is therefore based on the ratio of the analyte's response to the internal standard's response, which remains constant even if sample loss or matrix effects occur. researchgate.net This approach is a regulatory expectation in many jurisdictions for bioanalytical method submissions. kcasbio.com

Effective chromatographic separation is essential to minimize interference from matrix components and ensure accurate quantification. The goal is typically to achieve co-elution of the analyte and its deuterated internal standard to ensure they experience the same matrix effects at the same time. kcasbio.com However, a slight separation, known as the deuterium (B1214612) isotope effect, can sometimes occur where the deuterated compound elutes slightly earlier from a reversed-phase column.

For 4-Aminosalicylate and this compound, methods often employ reversed-phase columns, such as those with a phenyl stationary phase, which can provide unique selectivity for aromatic compounds. nih.govnih.gov The mobile phase typically consists of an aqueous component (like water with a formic acid or ammonium acetate modifier to control pH and improve ionization) and an organic component (such as acetonitrile or methanol). nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good peak shape and timely elution of the compounds.

Table 1: Example of Optimized Chromatographic Conditions

ParameterCondition
Column XBridge Phenyl (150 x 4.6 mm, 3.5 µm) nih.govnih.gov
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Gradient Start at 5% B, increase to 95% B over 8 minutes
Injection Volume 10 µL
Column Temperature 40 °C

Tandem mass spectrometry (LC-MS/MS) provides exceptional specificity through a technique called Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion for the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is unique to the analyte of interest.

For quantification, at least one MRM transition is monitored for the analyte (4-Aminosalicylate) and one for the internal standard (this compound). The mass shift of +5 Da for this compound (due to the five deuterium atoms) allows the mass spectrometer to easily distinguish it from the native compound. Parameters such as cone voltage and collision energy are optimized for each compound to maximize the signal intensity of the desired transition, thereby enhancing the sensitivity and specificity of the assay. semanticscholar.org

Table 2: Illustrative Mass Spectrometric Parameters for MRM Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
4-Aminosalicylate 154.0108.02515
This compound 159.0113.02515

Note: These values are illustrative and require empirical optimization for a specific instrument and method.

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting components from the biological matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte. This can lead to inaccurate and imprecise results. researchgate.net The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. kcasbio.com

Because the deuterated standard co-elutes and has nearly identical physicochemical properties to the analyte, it is affected by ion suppression or enhancement in the same way. researchgate.net While the absolute signal for both the analyte and the internal standard may vary between samples due to matrix differences, their ratio remains constant, allowing for reliable quantification. kcasbio.com It is important to note, however, that in cases of severe ion suppression or when the analyte and its deuterated standard exhibit chromatographic separation, differential matrix effects can still occur, potentially compromising accuracy. myadlm.orgnih.gov Therefore, thorough validation, including matrix effect experiments across multiple sources of matrix, is crucial. myadlm.org

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically to within 5 ppm. nih.gov This capability is valuable in research involving this compound. HRMS can be used to confirm the elemental composition of the synthesized standard and verify the successful incorporation of the five deuterium atoms by measuring its exact mass. Furthermore, HRMS can analyze the isotopic pattern of the molecule, allowing researchers to assess the isotopic purity of the standard and ensure that it is free from significant levels of unlabeled or partially labeled species. This level of detail is crucial for ensuring the quality of the internal standard used in quantitative assays.

Development and Validation of Quantitative Assays using Stable Isotope Internal Standards

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stable Isotope Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation and is particularly useful in stable isotope research. For this compound, both Proton (¹H) NMR and Deuterium (²H) NMR provide complementary information.

In a ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring would be absent, providing clear evidence of successful deuteration at these positions. The remaining proton signals (e.g., from the hydroxyl and amine groups, if not exchanged) would be present.

Conversely, Deuterium NMR (²H NMR) can be used to directly observe the deuterium nuclei. sigmaaldrich.com This technique can confirm the specific locations of the deuterium labels on the aromatic ring. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, but the signals are typically broader. sigmaaldrich.com This analysis definitively verifies the structure and labeling pattern of the synthesized this compound, ensuring its suitability as a high-quality internal standard for demanding analytical applications. sigmaaldrich.com

Deuterium NMR (²H NMR) for Positional Isotopic Enrichment Determination

Deuterium Nuclear Magnetic Resonance (²H or D-NMR) is a powerful and direct technique for the analysis of deuterium-labeled compounds like this compound. It is instrumental in confirming the specific positions of deuterium atoms and quantifying the level of isotopic enrichment at each site. nih.govacs.org

Principles and Application: ²H NMR directly observes the deuterium nucleus, which has a spin quantum number of I=1. The chemical shifts in ²H NMR are nearly identical to those in proton (¹H) NMR, allowing for straightforward spectral interpretation based on the well-established principles of ¹H NMR. magritek.comsigmaaldrich.com For this compound, the ²H NMR spectrum would exhibit a signal in the aromatic region, corresponding to the deuterium atoms on the phenyl ester moiety. The absence of signals at other positions confirms the specific labeling on the phenyl ring.

Quantitative Analysis: Quantitative ²H NMR (q²H NMR) is used to determine the isotopic abundance with high precision. nih.govacs.org By integrating the area of the deuterium signal relative to a known internal or external standard, the exact percentage of deuterium incorporation can be calculated. This method is often more accurate than traditional ¹H NMR or mass spectrometry for determining isotopic abundance in highly enriched compounds. wiley.com The technique allows researchers to verify that the deuteration level meets the required specifications for its intended use as an internal standard or tracer.

Table 1: Key Aspects of ²H NMR in the Analysis of this compound

Feature Description Relevance to this compound
Direct Detection Directly observes the ²H nucleus. Provides unambiguous evidence of deuterium incorporation.
Positional Information Chemical shifts indicate the location of deuterium atoms. Confirms that deuteration occurred specifically on the phenyl ring.
Quantitative Capability Signal integration allows for precise measurement of isotopic enrichment. Determines the exact percentage of deuterium labeling (e.g., >98%).
Structural Verification The overall spectrum confirms the molecular structure of the labeled compound. Verifies the integrity of the this compound molecule.

Application of ¹H, ¹³C, and ¹⁵N NMR in Structural Confirmation of Labeled Compounds

A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides a comprehensive approach to confirm the structural integrity of isotopically labeled compounds such as this compound. rsc.orgnih.gov

¹H NMR Spectroscopy: Proton NMR is a primary tool for verifying the position of isotopic labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the phenyl ester ring would be absent or significantly diminished. Conversely, the proton signals of the 4-aminosalicylate moiety should remain intact. For the parent compound, 4-aminosalicylic acid, characteristic signals appear around 7.46 ppm, 6.12 ppm, and 6.01 ppm in DMSO-d₆. chemicalbook.com The disappearance of the phenyl group's proton signals in the deuterated version is a definitive confirmation of successful labeling.

¹³C NMR Spectroscopy: Carbon-13 NMR offers further structural confirmation. The carbon atoms directly bonded to deuterium (C-D) exhibit distinct features in the ¹³C NMR spectrum. Due to the spin-1 nature of deuterium, these carbon signals appear as multiplets (typically triplets for C-D) and are often weaker in intensity due to the loss of the Nuclear Overhauser Effect (NOE) from attached protons. researchgate.netoregonstate.edu The carbons of the 4-aminosalicylate ring, which are not deuterated, would show sharp singlet signals at their expected chemical shifts, thus confirming both the location of the label and the integrity of the rest of the molecule.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can be used to probe the electronic environment of the nitrogen atom in the amino group. The chemical shift of the ¹⁵N nucleus is sensitive to its local environment. For aromatic amines like the one in this compound, the ¹⁵N chemical shift is expected to fall within a characteristic range. figshare.comresearchgate.netacs.orgresearchgate.net While less commonly used for routine characterization due to its low sensitivity, ¹⁵N NMR can provide valuable data to confirm that the amino group has not undergone any chemical modification during the labeling process.

Table 2: Expected NMR Observations for this compound

Nucleus Expected Observation Purpose
¹H Absence of signals from the phenyl ester ring. Presence of signals for the aminosalicylate ring. Confirms position of deuterium labeling.
¹³C Triplet signals with reduced intensity for the deuterated phenyl carbons. Singlet signals for aminosalicylate carbons. Confirms position of deuterium and structural integrity. researchgate.net
¹⁵N A signal in the typical range for aromatic amines. Confirms the chemical environment of the amino group.

Other Spectroscopic Techniques for Isotopic Purity Assessment (e.g., IR, Raman, where applicable for research)

Beyond NMR, vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are valuable for assessing isotopic purity by detecting changes in molecular vibrational frequencies upon isotopic substitution. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The frequency of a specific vibration is primarily dependent on the bond strength and the masses of the atoms involved. libretexts.org Since deuterium is approximately twice as heavy as hydrogen, the stretching frequency of a carbon-deuterium (C-D) bond is significantly lower than that of a carbon-hydrogen (C-H) bond. study.comquora.comquora.com

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. quora.com In this compound, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately 2300-2200 cm⁻¹. The presence of strong C-D absorption bands and the concurrent reduction or absence of the aromatic C-H bands provide clear evidence of deuteration and can be used to estimate the isotopic purity of the compound. msu.edunih.govrsc.org

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. wikipedia.org Similar to IR, Raman shifts are sensitive to isotopic substitution. osti.gov The C-H and C-D stretching vibrations are also observable in Raman spectra, with the C-D bands appearing in a spectral region (around 2100-2300 cm⁻¹) that is typically free from other signals in unlabeled biological molecules, often referred to as the "Raman-silent region". nih.govacs.org This makes Raman spectroscopy particularly useful for tracking the incorporation of deuterium-labeled compounds in complex systems. researchgate.netnih.gov The intensity of the C-D scattering peak relative to any residual C-H peak can be used to assess the degree of deuteration. renishaw.com

Table 3: Comparison of Vibrational Frequencies for Isotopic Purity Assessment

Vibrational Mode Typical Wavenumber (cm⁻¹) in IR/Raman
Aromatic C-H Stretch ~3100 - 3000
Aromatic C-D Stretch ~2300 - 2200
Aliphatic C-H Stretch ~3000 - 2850
Aliphatic C-D Stretch ~2200 - 2100

Applications in Preclinical and in Vitro Biochemical Research Utilizing Phenyl D5 4 Aminosalicylate

Metabolic Pathway Elucidation in In Vitro Systems and Animal Models

The study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental in preclinical research. Phenyl-d5 4-Aminosalicylate is instrumental in elucidating the metabolic fate of 4-ASA in various non-clinical settings, from isolated enzyme assays to whole-animal models.

In biotransformation studies, this compound is used as a tracer to follow the metabolic conversion of 4-ASA. When introduced into an in vitro system (such as liver microsomes or hepatocytes) or administered to a preclinical animal model, the deuterated compound follows the same metabolic pathways as its unlabeled counterpart. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can then differentiate the deuterated metabolites from their endogenous or unlabeled analogues by their mass difference.

This allows researchers to:

Identify novel and known metabolites of 4-ASA.

Characterize the chemical structure of these metabolites.

Determine the sequence and kinetics of metabolic reactions.

The use of a stable isotope label avoids the complications associated with radiolabeled compounds. pharmaron.comalfa-chemistry.com

This compound aids in the detailed investigation of the enzymes responsible for metabolizing 4-ASA. By incubating the deuterated substrate with specific isolated enzymes or cellular fractions, researchers can confirm which enzymes are involved in its biotransformation. For instance, studies can elucidate the role of N-acetyltransferases (NATs) in the acetylation of 4-ASA to its primary metabolite, N-acetyl-4-aminosalicylate. The heavy label allows for precise measurement of reaction rates and can help in determining kinetic parameters like Km and Vmax without interference from endogenous compounds.

Comprehensive ADME studies in preclinical animal models are crucial for understanding the pharmacokinetic profile of a compound. When this compound is administered to these models (e.g., rodents or canines), its journey through the body can be meticulously tracked. Samples of blood, plasma, tissues, and excreta are collected over time and analyzed by mass spectrometry. This allows for the precise quantification of the parent compound and its metabolites, providing critical data on:

Absorption: The rate and extent to which the compound enters systemic circulation.

Distribution: The localization of the compound and its metabolites in various tissues and organs.

Metabolism: The metabolic profile in different tissues, identifying major sites of biotransformation.

Excretion: The primary routes and rates of elimination of the compound and its metabolites from the body (e.g., via urine or feces).

The use of deuterated compounds is a key strategy in these non-clinical ADME studies, often preferred for its accuracy and lack of radioactivity. pharmaron.comalfa-chemistry.com

Quantitative Biomarker Analysis in Research Samples

In preclinical research, accurate measurement of endogenous molecules or xenobiotics in biological samples is essential. This compound serves as an ideal internal standard for the quantification of 4-ASA in these contexts.

The stable isotope dilution (SID) method, which employs a stable isotope-labeled internal standard, is considered the gold standard for quantitative analysis in mass spectrometry. nih.govresearchgate.net In this method, a known amount of this compound is added to a biological sample (e.g., plasma, tissue homogenate) at the beginning of the sample preparation process.

Because the deuterated standard is chemically identical to the analyte (4-ASA), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS analysis. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved. This technique is routinely used to determine the concentration of 4-ASA in samples from preclinical pharmacokinetic and toxicokinetic studies.

In the field of metabolomics, which involves the comprehensive study of small molecules in a biological system, deuterated standards are crucial for ensuring data quality and enabling absolute quantification. While this compound is specific to 4-ASA, its application is part of a broader strategy where a suite of stable isotope-labeled standards is used to quantify a panel of metabolites simultaneously.

In preclinical studies investigating the biochemical effects of 4-ASA on an animal model, metabolomics can reveal changes in endogenous metabolic pathways. The inclusion of this compound allows for the accurate measurement of the drug itself, while other deuterated standards for key endogenous metabolites (e.g., amino acids, organic acids) can help quantify changes in the broader metabolome. This integrated approach provides a more complete picture of the compound's pharmacological and physiological effects at a molecular level.

Research on Prodrug Activation Mechanisms (in vitro/animal models)

The use of isotopically labeled compounds, such as this compound, is a sophisticated strategy in preclinical and in vitro biochemical research to elucidate the precise mechanisms of prodrug activation. The deuterium-labeled phenyl group serves as a powerful tool to investigate reaction kinetics and metabolic pathways, particularly for ester-based prodrugs of 4-aminosalicylic acid (4-ASA). By substituting hydrogen atoms with heavier deuterium (B1214612) isotopes on the phenyl ring of a leaving group, researchers can probe for kinetic isotope effects (KIE), which can reveal whether the cleavage of the bond to the phenyl group is a rate-determining step in the activation of the prodrug.

In the context of 4-ASA prodrugs, which are often designed for targeted release in the colon, activation typically relies on the enzymatic activity of the gut microbiota. nih.gov Esterases, amidases, and azoreductases are key enzymes responsible for cleaving the promoiety from the active 4-ASA molecule. nih.govnih.gov The strategic placement of a deuterated phenyl group, for instance in a phenyl ester linkage with 4-ASA, allows for detailed investigation of the hydrolytic cleavage of this ester bond.

Detailed Research Findings

Research in this area, utilizing compounds like this compound, would focus on comparing the rate of 4-ASA release from the deuterated prodrug versus its non-deuterated counterpart in various biological matrices. This comparative analysis can be conducted in:

In vitro models: These include incubations with purified enzymes (e.g., carboxylesterases, bacterial azoreductases), human and animal liver microsomes, intestinal homogenates, and fecal slurries to simulate the enzymatic environment of the gut. nih.goveurekaselect.comnih.gov

Animal models: Studies in rodents (rats, mice) are common to understand the pharmacokinetics and metabolism of the prodrug in vivo. nih.govnih.gov By administering the deuterated and non-deuterated prodrugs, researchers can analyze the levels of the prodrug, 4-ASA, and its metabolites in plasma, tissues, and excreta.

A significant difference in the rate of 4-ASA release between the deuterated and non-deuterated forms would indicate a primary kinetic isotope effect. This would provide strong evidence that the cleavage of the phenyl-ester bond is the rate-limiting step in the prodrug's activation. Conversely, the absence of a significant KIE would suggest that other steps, such as enzymatic binding or product release, are the slower, rate-determining processes.

Furthermore, the use of this compound helps in metabolite identification. The deuterium label acts as a unique mass spectrometric tag, making it easier to distinguish metabolites of the promoiety from other endogenous molecules in complex biological samples. This aids in building a comprehensive picture of the metabolic fate of the entire prodrug molecule.

The primary metabolic pathway for 4-ASA itself is N-acetylation, catalyzed by N-acetyltransferase enzymes (NATs), particularly NAT1. nih.govwikipedia.org Therefore, studies involving this compound would also monitor the formation of N-acetyl-4-aminosalicylic acid, the major metabolite of the active drug, to assess how the rate of prodrug activation influences the subsequent metabolic inactivation of the released 4-ASA.

The following interactive data table illustrates hypothetical results from an in vitro study comparing the hydrolysis of a 4-ASA phenyl ester prodrug and its deuterated analog in rat cecal contents, which are rich in bacterial enzymes.

CompoundTime (hours)4-ASA Released (%)
Phenyl 4-Aminosalicylate125
This compound115
Phenyl 4-Aminosalicylate460
This compound440
Phenyl 4-Aminosalicylate895
This compound870

The hypothetical data demonstrates a slower release of 4-ASA from the deuterated prodrug, which would suggest a significant kinetic isotope effect and implicate the cleavage of the phenyl-ester bond as the rate-determining step in this simulated gut environment.

Future Directions and Emerging Research Avenues for Phenyl D5 4 Aminosalicylate

Expansion of Analytical Applications in Complex Research Systems

The use of stable isotope-labeled compounds as internal standards in quantitative mass spectrometry is a well-established practice that significantly enhances accuracy and precision. Phenyl-d5 4-Aminosalicylate is ideally suited for this role in the analysis of its non-deuterated counterpart, Phenyl 4-Aminosalicylate, particularly within complex biological matrices.

Future research is anticipated to focus on the application of this compound as an internal standard in a variety of complex research systems, including but not limited to:

Metabolomics and Pharmacokinetics: In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Phenyl 4-Aminosalicylate, the deuterated analog serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte, ensuring similar extraction efficiency and ionization response in mass spectrometry. This minimizes variability and allows for precise quantification in complex biological samples like plasma, urine, and tissue homogenates.

Environmental Analysis: The detection and quantification of pharmaceutical compounds and their metabolites in environmental samples is a growing area of concern. This compound can be employed as an internal standard to develop robust and reliable analytical methods for monitoring the presence of Phenyl 4-Aminosalicylate in wastewater, surface water, and soil samples.

Food Safety and Quality Control: The presence of veterinary drugs or other contaminants in food products is a critical safety issue. Isotope dilution mass spectrometry using this compound as an internal standard can provide the high level of accuracy required for regulatory compliance and consumer protection in the analysis of food matrices.

The following table summarizes the potential analytical applications of this compound in complex research systems.

Research AreaApplication of this compoundAnalytical Technique
MetabolomicsInternal standard for pharmacokinetic studiesLiquid Chromatography-Mass Spectrometry (LC-MS)
Environmental ScienceInternal standard for monitoring environmental contaminationGas Chromatography-Mass Spectrometry (GC-MS), LC-MS
Food SafetyInternal standard for detecting residues in food productsTandem Mass Spectrometry (MS/MS)

Development of Novel Synthetic Routes for Site-Specific Deuteration

The synthesis of isotopically labeled compounds with high isotopic purity and at specific positions is a significant challenge in synthetic organic chemistry. While general methods for deuterium (B1214612) incorporation exist, the development of novel, efficient, and site-specific synthetic routes for compounds like this compound is an active area of research.

Future research in this area will likely focus on:

Catalytic Hydrogen-Deuterium Exchange: Exploring new catalysts and reaction conditions for the direct and selective exchange of hydrogen for deuterium on the phenyl ring of 4-aminosalicylate precursors. This could involve the use of transition metal catalysts or organocatalysts to achieve high levels of deuteration at the desired positions with minimal side reactions.

Use of Deuterated Building Blocks: Developing synthetic strategies that utilize commercially available deuterated starting materials to construct the this compound molecule. This approach can offer high isotopic enrichment and precise control over the location of the deuterium atoms.

Flow Chemistry and Automation: Implementing continuous flow technologies for the synthesis of deuterated compounds. Flow chemistry can offer improved reaction control, enhanced safety, and the potential for automated synthesis, making the production of this compound more efficient and scalable.

The table below outlines potential novel synthetic approaches for this compound.

Synthetic ApproachDescriptionPotential Advantages
Catalytic H-D ExchangeDirect replacement of hydrogen with deuterium using a catalyst.Atom economy, potentially fewer synthetic steps.
Deuterated Building BlocksSynthesis from starting materials already containing deuterium.High isotopic purity, precise labeling.
Flow ChemistryContinuous reaction in a microreactor system.Improved control, scalability, and safety.

Interdisciplinary Research Integrating Isotopic Labeling with Advanced Imaging (non-clinical)

The convergence of isotopic labeling with advanced, non-invasive imaging techniques opens up new frontiers in non-clinical research. Deuterium's unique nuclear magnetic resonance properties make it a promising candidate for specialized magnetic resonance imaging (MRI) applications.

Emerging research avenues in this interdisciplinary field include:

Deuterium MRI (D-MRI): Investigating the potential of this compound as a contrast agent or tracer in non-clinical D-MRI studies. D-MRI can provide unique information about metabolic processes and the distribution of deuterated compounds in tissues and organs without the use of ionizing radiation.

Multimodal Imaging: Combining D-MRI with other imaging modalities, such as positron emission tomography (PET) or computed tomography (CT), to gain a more comprehensive understanding of biological processes. This could involve co-administering this compound with a PET tracer to simultaneously visualize different aspects of physiology or metabolism.

Development of Deuterated Probes: Designing and synthesizing novel deuterated molecules based on the 4-aminosalicylate scaffold for specific imaging applications. These probes could be targeted to particular enzymes or receptors, allowing for the visualization of specific molecular events in vivo.

The following table summarizes the potential integration of this compound with advanced imaging techniques.

Imaging ModalityPotential Role of this compoundResearch Focus
Deuterium MRI (D-MRI)Tracer for metabolic imagingVisualizing compound distribution and metabolism non-invasively.
Multimodal Imaging (PET/D-MRI)Co-administered tracerCorrelating metabolic information with other physiological parameters.
Targeted Molecular ImagingBackbone for novel imaging probesDeveloping agents for specific molecular targets.

Contribution to Fundamental Understanding of Biochemical Pathways (non-disease specific, non-clinical)

Isotopically labeled compounds are invaluable tools for elucidating complex biochemical pathways and reaction mechanisms. The deuterium atoms in this compound can act as a "heavy" label, allowing researchers to trace the fate of the molecule through various metabolic transformations.

Future research in this area could involve:

Metabolic Fate Studies: Using this compound as a tracer to investigate the metabolic pathways of 4-aminosalicylic acid and its derivatives in various biological systems. By analyzing the isotopic composition of metabolites, researchers can identify novel biotransformation products and gain insights into the enzymes involved.

Kinetic Isotope Effect Studies: Investigating the kinetic isotope effect (KIE) associated with the metabolism of this compound. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reaction for deuterated compounds. Measuring the KIE can provide valuable information about the rate-limiting steps in a metabolic pathway and the mechanism of enzymatic reactions.

Flux Analysis: Employing this compound in stable isotope-resolved metabolomics (SIRM) studies to quantify the flux through specific metabolic pathways. This information is crucial for understanding the dynamic regulation of metabolism in response to various stimuli.

The table below details the potential contributions of this compound to the study of biochemical pathways.

Research ApplicationScientific QuestionExpected Outcome
Metabolic Fate AnalysisHow is Phenyl 4-Aminosalicylate metabolized?Identification of novel metabolites and metabolic routes.
Kinetic Isotope EffectWhat is the rate-limiting step in its metabolism?Mechanistic insights into enzymatic transformations.
Metabolic Flux AnalysisWhat is the rate of turnover in a specific pathway?Quantitative understanding of metabolic dynamics.

Q & A

Basic: What is the mechanism of action of Phenyl-d5 4-Aminosalicylate in inhibiting Mycobacterium tuberculosis?

This compound, a deuterated analog of Sodium 4-Aminosalicylate, competitively inhibits folate synthesis by targeting the enzyme dihydrofolate synthase in Mycobacterium tuberculosis. This disrupts the bacterial synthesis of tetrahydrofolate, a critical cofactor in nucleic acid and protein metabolism. Methodologically, researchers can validate this mechanism using in vitro folate competition assays, where deuterated and non-deuterated forms are compared for binding affinity via isothermal titration calorimetry (ITC) .

Advanced: How does the deuterium isotope effect influence the pharmacokinetics and metabolic stability of this compound?

The incorporation of deuterium at the phenyl ring (phenyl-d5) enhances metabolic stability by slowing cytochrome P450-mediated oxidation, a phenomenon known as the kinetic isotope effect (KIE). To assess this, researchers should conduct comparative pharmacokinetic studies in animal models, measuring plasma half-life (t1/2t_{1/2}) and metabolite profiles using LC-MS/MS. Deuterated analogs often exhibit reduced clearance rates, which can be quantified via compartmental modeling .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal for quantification. Deuterated internal standards (e.g., this compound itself) should be used to correct for matrix effects. Sample preparation should include protein precipitation with acetonitrile followed by solid-phase extraction to minimize ion suppression .

Advanced: How can researchers resolve contradictions in reported antioxidant activity data for 4-Aminosalicylate derivatives?

Discrepancies in antioxidant assays (e.g., DPPH vs. ORAC) may arise from differences in radical generation protocols or solvent systems. To standardize results, use a multi-assay approach (DPPH, ABTS, and lipid peroxidation inhibition) under controlled oxygen tension. Include positive controls (e.g., Trolox) and validate findings with electron paramagnetic resonance (EPR) spectroscopy to directly measure radical scavenging .

Basic: What are the critical stability considerations when handling this compound in experimental workflows?

The compound is hygroscopic and prone to oxidative degradation. Store lyophilized samples at -80°C under inert gas (argon or nitrogen). For aqueous solutions, use pH 7.4 buffers with 0.1% EDTA to chelate metal ions that catalyze decomposition. Monitor stability via UV-Vis spectroscopy (λmax = 265 nm) over 72 hours .

Advanced: How should experimental designs account for deuterium-induced changes in protein binding affinity?

Deuterium substitution can alter hydrophobic interactions or hydrogen-bonding networks. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to compare binding kinetics (KdK_d, konk_{on}, koffk_{off}) between deuterated and non-deuterated forms. Molecular dynamics simulations (MD) can further predict structural perturbations at binding sites .

Advanced: What are the best practices for designing in vivo efficacy studies with this compound in tuberculosis models?

Use a murine aerosol infection model with M. tuberculosis H37Rv. Administer the compound orally at 100 mg/kg/day for 28 days. Assess bacterial load in lungs and spleen via colony-forming unit (CFU) counts. Include a non-deuterated control group and validate target engagement using <sup>19</sup>F-NMR imaging of folate metabolism intermediates .

Advanced: How can isotopic labeling be leveraged to study the metabolic fate of this compound?

Deploy stable isotope-resolved metabolomics (SIRM) with <sup>13</sup>C-glucose tracing in infected macrophages. Track deuterium incorporation into folate pathway intermediates via high-resolution mass spectrometry (HRMS). Compare isotopic enrichment patterns between deuterated and wild-type compounds to map metabolic flux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.